molecular formula C9H11NO3 B2690101 2-hydroxy-N-(4-methoxyphenyl)acetamide CAS No. 54704-26-6

2-hydroxy-N-(4-methoxyphenyl)acetamide

Cat. No.: B2690101
CAS No.: 54704-26-6
M. Wt: 181.191
InChI Key: MUUVCWAOWGVZON-UHFFFAOYSA-N
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Description

2-hydroxy-N-(4-methoxyphenyl)acetamide is an organic compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . It is known for its applications in various scientific research fields, particularly in life sciences . The compound is characterized by its hydroxyl and methoxy functional groups attached to a phenyl ring, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(4-methoxyphenyl)acetamide typically involves the reaction of 4-methoxyaniline with glyoxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-hydroxy-N-(4-methoxyphenyl)acetamide is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and methoxy groups play a crucial role in binding to these targets, influencing various biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-hydroxy-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-8-4-2-7(3-5-8)10-9(12)6-11/h2-5,11H,6H2,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUVCWAOWGVZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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